molecular formula C6H13NaO6S B13401420 Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate

Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate

Cat. No.: B13401420
M. Wt: 236.22 g/mol
InChI Key: FOVTYEYRNBRYMM-UHFFFAOYSA-M
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Description

Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate is a chemical compound that features a unique structure combining a sugar derivative with a thiolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate typically involves the reaction of a sugar derivative with a thiol group under controlled conditions. One common method involves treating a sugar derivative with a thiol compound in the presence of a catalyst to facilitate the formation of the thiolate group. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate undergoes various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfinic or sulfonic acid derivatives.

    Reduction: The compound can be reduced to form different thiol derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfinic acid derivatives, thiol derivatives, and substituted sugar derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use in drug development and delivery systems.

    Industry: Utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate involves its interaction with specific molecular targets and pathways. The thiolate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    Aurothioglucose: A compound with a similar sugar-thiolate structure, used in the treatment of rheumatoid arthritis.

    Sodium aurothiomalate: Another gold-containing thiolate compound with therapeutic applications.

    Auranofin: A gold-containing compound with a thiolate group, used in the treatment of rheumatoid arthritis.

Uniqueness

Sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate is unique due to its specific combination of a sugar derivative and a thiolate group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

sodium;3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.Na.H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;/h2-10,12H,1H2;;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVTYEYRNBRYMM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NaO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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